Comparative ABCG2 Inhibitory Potency: ABCG2-IN-3 vs. Ko143, FTC, and MBL-II-141
ABCG2-IN-3 demonstrates an IC50 of 0.238 µM for ABCG2 inhibition . This potency is compared to key reference inhibitors: Ko143 (IC50 ≈ 0.0097 µM) , fumitremorgin C (FTC; IC50 ≈ 0.45 µM) [1], and MBL-II-141 (IC50 = 0.11 µM) [2]. While Ko143 is more potent, ABCG2-IN-3 exhibits a 1.9-fold lower IC50 than FTC and a 2.2-fold higher IC50 than MBL-II-141, placing it in an intermediate potency range that may offer a different balance of efficacy and selectivity.
| Evidence Dimension | ABCG2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.238 µM |
| Comparator Or Baseline | Ko143: 0.0097 µM; FTC: ~0.45 µM; MBL-II-141: 0.11 µM |
| Quantified Difference | 1.9-fold lower IC50 than FTC; 2.2-fold higher IC50 than MBL-II-141 |
| Conditions | In vitro enzymatic/transport assays using ABCG2-expressing cell models (various assays across studies). |
Why This Matters
The intermediate potency profile may provide a useful tool for dose-response studies where maximal inhibition (e.g., with Ko143) or minimal inhibition (e.g., with FTC) is not optimal, offering a distinct pharmacological window for experimental design.
- [1] BindingDB. BDBM32628: Fumitremorgin C IC50 Data. Accessed 2025. View Source
- [2] MedChemExpress. MBL-II-141 Product Datasheet. Cat. No.: HY-100769. Accessed 2025. View Source
